molecular formula C10H8FNO2 B7981101 Methyl 5-fluoro-2H-isoindole-1-carboxylate

Methyl 5-fluoro-2H-isoindole-1-carboxylate

Cat. No.: B7981101
M. Wt: 193.17 g/mol
InChI Key: LMBZGTOUXHTQRX-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2H-isoindole-1-carboxylate (CAS 1354648-97-7) is an organic compound with the molecular formula C10H8FNO2 and a molecular weight of 193.17 g/mol . This fluorinated isoindole derivative should be stored sealed in a dry environment at room temperature to maintain stability . Indole derivatives are recognized as privileged structures in medicinal chemistry and are known to exhibit a wide spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial properties . While specific biological data for this compound is limited in the public domain, structure-activity relationship (SAR) studies on related fluorinated indole-2-carboxamide scaffolds have demonstrated that the presence of a fluoro group at a position analogous to the 5-carbon can significantly enhance a compound's potency as an allosteric modulator of certain G-protein coupled receptors (GPCRs), such as the CB1 receptor . The incorporation of fluorine atoms is a common strategy in drug design to modulate a molecule's electronic properties, metabolic stability, and membrane permeability. Researchers value this compound as a versatile building block for the synthesis of more complex molecules and for exploring novel therapeutic possibilities in life science research. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

methyl 5-fluoro-2H-isoindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-14-10(13)9-8-3-2-7(11)4-6(8)5-12-9/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBZGTOUXHTQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC(=CC2=CN1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoro-2H-isoindole-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Fischer indole synthesis can be employed, where an aryl hydrazine reacts with a ketone in the presence of an acid catalyst to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-2H-isoindole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized isoindole derivatives .

Scientific Research Applications

Scientific Research Applications

Methyl 5-fluoro-2H-isoindole-1-carboxylate is utilized in various scientific research applications, including:

Synthesis of Bioactive Compounds

The compound serves as an important intermediate in the synthesis of various bioactive molecules, including:

  • Protein Kinase Inhibitors : It is used in the development of inhibitors targeting protein kinases, which play crucial roles in cell signaling pathways and cancer progression .
  • Anticancer Agents : Research indicates that derivatives of this compound exhibit significant anticancer properties, making it a candidate for further drug development .

Organic Synthesis

This compound is involved in several organic synthesis reactions:

  • Friedel-Crafts Reactions : The compound can participate in metal-free Friedel-Crafts alkylation processes, allowing for the construction of complex molecular architectures .
  • Cross-Dehydrogenative Coupling : It has been employed in cross-dehydrogenative coupling reactions, expanding the toolbox for synthesizing diverse organic compounds .

Pharmacological Studies

The compound has been studied for its potential pharmacological effects:

  • Soluble Epoxide Hydrolase Inhibition : It has shown promise as a soluble epoxide hydrolase inhibitor, which may have implications for treating conditions like hypertension and inflammation .

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound possess significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in cancer cells, highlighting its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Research has indicated that compounds derived from this compound exhibit neuroprotective properties. These findings suggest potential applications in treating neurodegenerative diseases by preserving neuronal function and preventing oxidative stress .

Data Table: Summary of Applications

Application AreaSpecific UseReference
Synthesis of Bioactive CompoundsProtein kinase inhibitors
Organic SynthesisMetal-free Friedel-Crafts reactions
Pharmacological StudiesSoluble epoxide hydrolase inhibitors
Anticancer ActivityInduction of apoptosis in cancer cells
Neuroprotective EffectsPotential treatment for neurodegenerative diseases

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-2H-isoindole-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Ethyl 5-fluoroindole-2-carboxylate

  • Structure: Ethyl 5-fluoroindole-2-carboxylate (C₁₁H₁₀FNO₂, molar mass 219.2 g/mol) shares a fluorine substituent but differs in the indole core (vs. isoindole) and an ethyl ester group at position 2.
  • Synthetic Utility: Used as a precursor for carboxamide derivatives (e.g., N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) via reactions with aminobenzophenones in DMSO under reflux .
  • Key Differences :
    • The indole scaffold has a different ring-fusion pattern, altering electronic properties.
    • Ethyl ester vs. methyl ester: Longer alkyl chain may increase lipophilicity (logP ≈ 2.5 estimated).
    • Lower molar mass of the isoindole derivative (193.18 vs. 219.2 g/mol) could influence pharmacokinetic profiles.

Ethyl 5-methoxyindole-2-carboxylate

  • Structure: Substitutes fluorine with a methoxy group (C₁₂H₁₃NO₃, molar mass 219.24 g/mol).
  • Properties : The methoxy group is electron-donating, contrasting with fluorine’s electron-withdrawing effect. This impacts reactivity in electrophilic substitution reactions .
  • Applications : Methoxy derivatives are often explored for enhanced metabolic stability in drug design.

Methyl 5-fluoro-1H-indole-2-carboxylate

  • Structure: Indole core with fluorine at position 5 and methyl ester at position 2 (C₁₀H₈FNO₂, molar mass 193.18 g/mol).
  • Crystallography : X-ray studies reveal planar indole rings and intermolecular hydrogen bonding involving the ester carbonyl, influencing packing efficiency and melting points .

Methyl 5-fluoro-2-(methylamino)benzoate

  • Structure: A benzoate derivative (C₉H₁₀FNO₂, similarity score 0.87) with a methylamino group at position 2.
  • The methylamino group introduces basicity, altering solubility (logP ≈ 1.8) .

Tabulated Comparison of Key Properties

Compound Molecular Formula Molar Mass (g/mol) Core Structure Substituents logP Key Applications/Reactivity
Methyl 5-fluoro-2H-isoindole-1-carboxylate C₁₀H₈FNO₂ 193.18 Isoindole 5-F, 1-COOCH₃ 2.09 Drug intermediate, electronic materials
Ethyl 5-fluoroindole-2-carboxylate C₁₁H₁₀FNO₂ 219.20 Indole 5-F, 2-COOCH₂CH₃ ~2.5 Carboxamide synthesis
Ethyl 5-methoxyindole-2-carboxylate C₁₂H₁₃NO₃ 219.24 Indole 5-OCH₃, 2-COOCH₂CH₃ ~2.3 Metabolic studies
Methyl 5-fluoro-1H-indole-2-carboxylate C₁₀H₈FNO₂ 193.18 Indole 5-F, 2-COOCH₃ ~2.0 Crystallography, material science
Methyl 5-fluoro-2-(methylamino)benzoate C₉H₁₀FNO₂ 195.18 Benzene 5-F, 2-NHCH₃, 1-COOCH₃ ~1.8 Agrochemical intermediates

Reactivity and Functional Group Analysis

  • Ester Group : All compounds feature ester moieties, enabling hydrolysis to carboxylic acids or transesterification. Methyl esters (e.g., this compound) hydrolyze faster than ethyl esters due to less steric hindrance .
  • Fluorine Effects : The 5-fluoro substituent enhances electronegativity, directing electrophilic substitution to positions 4 and 7 in isoindole/indole systems. This contrasts with methoxy groups, which activate the ring .
  • Isoindole vs. ~300–330°C for indole esters) .

Biological Activity

Methyl 5-fluoro-2H-isoindole-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has a unique isoindole structure that contributes to its biological activity. The presence of the fluorine atom at the 5-position is significant for modulating interactions with biological targets.

Antituberculosis Activity

Recent studies have highlighted the antitubercular potential of isoindole derivatives, including this compound. In silico docking studies have shown promising binding affinities with key targets involved in Mycobacterium tuberculosis metabolism. For instance, compounds with similar structural features exhibited better binding affinities than traditional antitubercular drugs like Isoniazid and Ethionamide .

CB1 Receptor Modulation

The compound's biological activity has also been evaluated in the context of cannabinoid receptor modulation. Structure-activity relationship (SAR) studies indicate that modifications at the C5 position can significantly affect the potency at the CB1 receptor. For example, compounds with a fluoro group at this position were shown to be effective negative allosteric modulators .

Case Studies

  • Antituberculosis Screening : A study analyzed various isoindole derivatives for their antituberculosis properties using molecular docking techniques. This compound was included in this analysis, demonstrating favorable interaction profiles with critical proteins involved in the bacterial cell wall synthesis .
  • CB1 Receptor Activity : Another research focused on the modulation of CB1 receptors, where this compound was part of a series of compounds tested for their ability to inhibit calcium mobilization in CHO cells expressing human CB1 receptors. The findings suggested that this compound could serve as a lead for developing new therapeutic agents targeting cannabinoid receptors .

Data Tables

Compound NameBinding Affinity (kcal/mol)IC50 (µM)Biological Activity
This compound-7.5579CB1 Modulator
Isoniazid-5.50Not applicableAntituberculosis
Ethionamide-6.20Not applicableAntituberculosis

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Methyl 5-fluoro-2H-isoindole-1-carboxylate?

  • Methodology : The compound can be synthesized via cyclocondensation reactions using substituted indole precursors. For example, ethyl 5-fluoroindole-2-carboxylate derivatives are synthesized by refluxing with amines (e.g., 4-aminobenzophenone) in the presence of sodium ethoxide and polar aprotic solvents like DMSO or DMF at 150–190°C for 6–50 hours. Purification typically involves column chromatography with gradients of cyclohexane/ethyl acetate .
  • Key Parameters : Reaction temperature (critical for avoiding side products), stoichiometry of reagents (1.1 equiv of aldehyde derivatives), and solvent choice (DMSO enhances reactivity but complicates purification) .

Q. How can the structure of this compound be confirmed experimentally?

  • Analytical Workflow :

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR identify aromatic protons (δ 7.0–9.4 ppm) and ester carbonyl signals (δ ~157–167 ppm) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 359.11903 for a related carboxamide derivative) .
  • Melting Point (mp) : Reported mp ranges (e.g., 199–201°C for similar indole carboxylates) validate purity .

Q. What precautions are necessary for handling fluorinated indole derivatives in laboratory settings?

  • Safety Protocols : Use fume hoods for reactions involving volatile solvents (e.g., DMSO, acetic acid). Fluorinated compounds may release HF under harsh conditions; neutralization with calcium gluconate gel is recommended. Store at 2–8°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How do substituent positions (e.g., 5-fluoro vs. 6-fluoro) influence the reactivity of indole carboxylates?

  • Mechanistic Insight : Fluorine at the 5-position (meta to the ester group) enhances electrophilic substitution reactivity due to inductive effects, whereas 6-fluoro derivatives exhibit steric hindrance in planar intermediates. This is supported by synthetic yields in carboxamide formation (37.5% for 5-fluoro vs. <10% for other positions) .
  • Data Contradiction : Lower yields for 6-fluoro analogs may arise from competing side reactions (e.g., dimerization), necessitating optimization of reaction time and temperature .

Q. What strategies resolve conflicting spectral data for structurally similar fluorinated indole derivatives?

  • Case Study : For isomers like Methyl 5-fluoro-1H-indole-2-carboxylate vs. Methyl 6-fluoro-1H-indole-3-carboxylate:

  • 2D NMR (COSY, HSQC) : Differentiates coupling patterns between H-3 and H-4 protons.
  • X-ray Crystallography : Resolves ambiguity by confirming spatial arrangement (e.g., crystal packing of ethyl 5-methoxy-2-trifluoromethylindole-3-carboxylate) .
    • Statistical Validation : Compare experimental vs. computed 13C^{13}\text{C}-NMR shifts using DFT calculations to assign positions .

Q. How can reaction conditions be optimized to improve yield in multi-step indole carboxylate syntheses?

  • Experimental Design :

  • DoE (Design of Experiments) : Vary solvent (DMF vs. DMSO), catalyst (sodium ethoxide vs. acetate), and temperature. For example, DMSO increases reaction rate but reduces yield due to decomposition; sodium acetate in acetic acid achieves 85% purity in condensation reactions .
  • Scale-Up Challenges : Pilot studies show column chromatography becomes inefficient >10g; switch to recrystallization with ethyl acetate/hexane mixtures .

Q. What are the limitations of current synthetic routes for generating bioactive indole carboxylate derivatives?

  • Critical Analysis :

  • Regioselectivity : Photochemical [3+2] cycloadditions (e.g., azide-alkyne reactions) lack control over substituent orientation, requiring post-synthetic modifications .
  • Functional Group Tolerance : Ester groups are sensitive to nucleophilic attack under basic conditions, limiting compatibility with Pd-catalyzed cross-couplings .

Methodological Resources

  • Synthetic Protocols : Refer to reflux-based condensations and photochemical cycloadditions .
  • Analytical Tools : NMR (δ assignments ), MS (ESI parameters ), and XRD (space group validation ).
  • Safety Guidelines : Storage conditions and HF-neutralization protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-fluoro-2H-isoindole-1-carboxylate
Reactant of Route 2
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Methyl 5-fluoro-2H-isoindole-1-carboxylate

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